molecular formula C8H6Br2O3 B1617434 2,6-Dibromo-4-acetylresorcinol CAS No. 36772-98-2

2,6-Dibromo-4-acetylresorcinol

Cat. No. B1617434
CAS RN: 36772-98-2
M. Wt: 309.94 g/mol
InChI Key: AXKQYRSCSPGWBY-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-acetylresorcinol is a chemical compound with the molecular formula C8H6Br2O3 and a molecular weight of 309.94 .


Synthesis Analysis

The synthesis of this compound involves the bromination of resacetophenone in acetic acid . The reaction conditions involve the use of pyridinium bromochromate in acetic acid . The yield of the reaction is approximately 89% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by two carbon and oxygen atoms of the acetyl groups (atoms C7, C8, O3, and C9, C10, O4) that are nearly co-planar with the central phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 309.94 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the sources.

properties

IUPAC Name

1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-3(11)4-2-5(9)8(13)6(10)7(4)12/h2,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKQYRSCSPGWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357909
Record name 2,6-Dibromo-4-acetylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36772-98-2
Record name 2,6-Dibromo-4-acetylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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